1-(Oxolan-3-yl)piperidin-4-one
Overview
Description
1-(Oxolan-3-yl)piperidin-4-one is an organic compound belonging to the family of piperidinones. It has attracted significant scientific interest due to its diverse applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a piperidinone ring fused with an oxolane ring.
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . This reaction typically occurs under acidic conditions and results in the formation of the piperidinone ring. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Oxolan-3-yl)piperidin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-(Oxolan-3-yl)piperidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs due to its unique chemical structure and reactivity .
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)piperidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms . This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus halting the enzymatic reaction.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(oxolan-3-yl)piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVGXFAUUAPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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